Home > Products > Screening Compounds P21210 > 1-(5-(Trifluoromethyl)pyridin-2-yl)azetidin-3-amine dihydrochloride
1-(5-(Trifluoromethyl)pyridin-2-yl)azetidin-3-amine dihydrochloride - 2098001-36-4

1-(5-(Trifluoromethyl)pyridin-2-yl)azetidin-3-amine dihydrochloride

Catalog Number: EVT-1761882
CAS Number: 2098001-36-4
Molecular Formula: C9H12Cl2F3N3
Molecular Weight: 290.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Nucleophilic aromatic substitution: This reaction can be used to introduce various substituents on the pyridine ring, commonly starting with commercially available 2-chloro-5-(trifluoromethyl)pyridine. [, ]
  • Buchwald-Hartwig amination: This palladium-catalyzed reaction allows for the coupling of amines with aryl halides, providing access to a wide range of substituted aniline derivatives. []
  • Azetidine ring formation: Different methods can be used to construct the azetidine ring, such as [2+2] cycloadditions or ring-closing reactions. []
Mechanism of Action
  • Kinase Inhibition: These compounds often act as ATP-competitive inhibitors, blocking the catalytic activity of various kinases by occupying the ATP-binding site. [, , , , , , ]
  • Receptor Antagonism: By binding to specific receptors, these compounds can prevent the binding of endogenous ligands, thus modulating downstream signaling pathways. []
Applications

Anticancer Agents

  • Compound P1: This compound exhibited potent cytotoxicity against HOS osteosarcoma cells with an IC50 of 88.79 ± 8.07 nM. [] It induces cell death by apoptosis and cell cycle arrest.
  • PQR309 (Bimiralisib): This pan-class I PI3K inhibitor, currently in Phase II clinical trials, displays potent antiproliferative activity against various tumor cell lines. [] Its ability to cross the blood-brain barrier makes it a potential candidate for treating brain tumors and CNS metastases.
  • UDO and UDD: These pyridine derivatives show promising activity against the parasite Trypanosoma cruzi, the causative agent of Chagas disease. [] They act as potent and selective inhibitors of the enzyme sterol 14α-demethylase (CYP51), essential for the parasite's survival.

Antimicrobial Agents

  • Azetidinone derivatives: These compounds, synthesized from a 2-amino-6-(trifluoromethyl)nicotinohydrazide intermediate, exhibited significant in vitro antitumor activity against liver (HepG2), colon (HT-29), and breast (MCF-7) cancer cell lines. [] The presence of a p-fluorophenyl urea group further enhanced the antitumor activity, highlighting the importance of structural modifications.
  • Pyrazole and triazole compounds: Several derivatives incorporating the 5-(trifluoromethyl)pyridin-2-amine moiety demonstrated potent anti-tubercular activity against Mycobacterium tuberculosis. []

BCR-ABL Inhibitors

Compounds with this core structure have shown promise as inhibitors of BCR-ABL, a key target in chronic myelogenous leukemia (CML). [] By inhibiting BCR-ABL kinase activity, these compounds aim to prevent the proliferation of cancerous cells.

CSF-1R Inhibitors

The 5-(trifluoromethyl)pyridin-2-amine moiety is present in compounds investigated for their inhibitory activity against colony-stimulating factor 1 receptor (CSF-1R), a target for cancer therapy. [] Inhibiting CSF-1R can disrupt tumor growth and progression.

PI3K Inhibitors

Several compounds, including PQR309, bearing this scaffold exhibit potent and selective inhibition of PI3K, a crucial signaling molecule involved in cell growth, proliferation, and survival. [, ] PI3K inhibitors hold therapeutic potential in cancer treatment by blocking aberrant PI3K signaling.

Rho Kinase Inhibitors

The 5-(trifluoromethyl)pyridin-2-amine moiety is present in SB-772077-B, a potent aminofurazan-based Rho kinase inhibitor. [] SB-772077-B effectively reduced pulmonary and systemic arterial pressure in rats, even in the presence of interventions that increase intracellular calcium and promote vasoconstriction. This suggests a potential therapeutic benefit for pulmonary hypertension.

Orexin-1 Receptor Antagonists

Compound 56, featuring the 5-(trifluoromethyl)pyridin-2-amine scaffold, acts as a selective and high-affinity orexin-1 receptor (OX1R) antagonist. [] It effectively crosses the blood-brain barrier and occupies OX1Rs in the rat brain. In preclinical models, Compound 56 demonstrated efficacy in attenuating stress-induced hyperarousal and panic-like behaviors without causing significant hypnotic effects, suggesting its potential therapeutic application for psychiatric disorders associated with stress or hyperarousal.

5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate

  • Compound Description: This compound is the dihydrochloride salt of pexidartinib, a tyrosine kinase inhibitor used to treat tenosynovial giant cell tumor. The crystal structure of its dihydrate form has been determined, revealing its interactions with water molecules and chloride ions through hydrogen bonding. []

SB-772077-B [4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine]

  • Compound Description: SB-772077-B is a potent aminofurazan-based Rho kinase inhibitor. Studies in rats demonstrated its ability to decrease pulmonary and systemic arterial pressures, suggesting its potential in treating pulmonary hypertension. []

5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309, bimiralisib)

  • Compound Description: This compound, also known as PQR309 or bimiralisib, acts as a potent pan-class I PI3K inhibitor and targets mTOR kinase at higher concentrations. This dual activity makes it a promising candidate for oncology treatments, including brain tumors. []

N-({3-[(3-Ethoxy-6-methylpyridin-2-yl)carbonyl]-3-azabicyclo[4.1.0]hept-4-yl}methyl)-5-(trifluoromethyl)pyrimidin-2-amine (Compound 56)

  • Compound Description: Compound 56 acts as a brain-penetrant, selective, and high-affinity OX1R antagonist. Its administration in rats attenuated stress-induced hyperarousal and panic-like behaviors without inducing hypnotic effects. []

N-[4-(Trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD)

  • Compound Description: UDD is a pyridine derivative identified as a promising drug candidate for Chagas disease. It acts as a potent and selective inhibitor of Trypanosoma cruzi sterol 14α-demethylase (CYP51), a key enzyme in the parasite's metabolic pathway. []

(S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO)

  • Compound Description: This pyridine derivative shows promise as a drug candidate against Chagas disease. Like UDD, it demonstrates potent and selective inhibition of Trypanosoma cruzi CYP51, essential for the parasite's survival. []

4-(4-Methyl-piperazin-1-ylmethyl)-N-[6-methyl-5-(4-pyridin-3-yl-pyrimidin-2-ylamino)-pyridin-3-yl]-3-trifluoromethyl-benzamide (Flumatinib, HH-GV678)

  • Compound Description: Flumatinib (HH-GV678) is an antineoplastic tyrosine kinase inhibitor under investigation for treating chronic myelogenous leukemia (CML). Studies have elucidated its metabolic pathways in humans, revealing primary metabolites resulting from N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. []

Properties

CAS Number

2098001-36-4

Product Name

1-(5-(Trifluoromethyl)pyridin-2-yl)azetidin-3-amine dihydrochloride

IUPAC Name

1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-amine;dihydrochloride

Molecular Formula

C9H12Cl2F3N3

Molecular Weight

290.11 g/mol

InChI

InChI=1S/C9H10F3N3.2ClH/c10-9(11,12)6-1-2-8(14-3-6)15-4-7(13)5-15;;/h1-3,7H,4-5,13H2;2*1H

InChI Key

PEXLFYXJJPEIBG-UHFFFAOYSA-N

SMILES

C1C(CN1C2=NC=C(C=C2)C(F)(F)F)N.Cl.Cl

Canonical SMILES

C1C(CN1C2=NC=C(C=C2)C(F)(F)F)N.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.